molecular formula C4H4ClN3O4S B1448082 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride CAS No. 1423033-93-5

1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1448082
CAS No.: 1423033-93-5
M. Wt: 225.61 g/mol
InChI Key: ZMXBXTKWTPWLNZ-UHFFFAOYSA-N
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Description

“1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride” is an organic compound . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H4ClN3O4S . The molecule contains a total of 17 bond(s). There are 13 non-H bond(s), 9 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 nitro group(s) (aromatic), 1 sulfone(s), and 1 Pyrazole(s) .

Scientific Research Applications

Chemical Modification and Applications of Xylan Derivatives

Xylan derivatives, through chemical modifications, offer a pathway to biopolymer ethers and esters with specific properties. The study by Petzold-Welcke et al. (2014) discusses the reaction of 4-O-methylglucuronoxylan with various reagents in aqueous sodium hydroxide, leading to products with potential applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Sulfonamide Inhibitors and Their Therapeutic Applications

Sulfonamide compounds, including those with pyrazole structures, have shown a wide range of therapeutic applications. Gulcin and Taslimi (2018) review the classes of sulfonamide inhibitors and their patent literature, highlighting their significance in therapy for bacterial infections, cancer, glaucoma, inflammation, and other conditions (Gulcin & Taslimi, 2018).

Pyrazole Derivatives in Medicinal Chemistry

Sharma et al. (2021) highlight the synthetic approaches and medical significance of methyl-substituted pyrazoles, which have shown potent medicinal properties across a spectrum of biological activities. This underscores the importance of pyrazole derivatives in developing new pharmaceutical leads (Sharma et al., 2021).

Heterocyclic Compound Synthesis and Applications

The synthesis and chemistry of pyrazoline derivatives, as reviewed by Baumstark et al. (2013), provide insights into the development of highly substituted pyrazolines with potential applications in various fields, including the synthesis of cyclopropanes and as oxygen-atom transfer reagents (Baumstark et al., 2013).

Advanced Analytical Techniques for Chemical Analysis

Munteanu and Apetrei (2021) discuss advanced analytical techniques, including NMR spectroscopy, HPLC, and scanning electron microscopy, for describing structure-property relationships in chemically modified compounds. This could be relevant for analyzing and determining the properties of compounds like 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride (Munteanu & Apetrei, 2021).

Mechanism of Action

Mode of Action

The exact mode of action of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is currently unknown due to the lack of specific studies on this compound . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a dry and dark place to maintain its stability . The compound’s efficacy could also be influenced by factors such as temperature, pH, and the presence of other chemicals or biological entities in its environment.

Biochemical Analysis

Biochemical Properties

1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with various biomolecules, including enzymes such as kinases and proteases. The sulfonyl chloride group in this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of their activity. This interaction is essential for studying enzyme kinetics and protein function .

Cellular Effects

The effects of this compound on cells are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key enzymes and proteins, this compound can alter cellular processes such as apoptosis, proliferation, and differentiation. For instance, it has been observed to inhibit certain kinases, leading to changes in cell signaling pathways that regulate cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins, such as the thiol groups of cysteine residues, forming stable sulfonamide bonds. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modify proteins and enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause toxic effects, including cell death and tissue damage. These adverse effects are likely due to the widespread modification of essential proteins and enzymes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. This compound can inhibit or activate enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit key enzymes in glycolysis and the citric acid cycle, affecting cellular energy production and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. This distribution is crucial for its biochemical activity, as it determines the concentration of the compound at its target sites .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can modify transcription factors and other nuclear proteins, affecting gene expression and cellular function .

Properties

IUPAC Name

1-methyl-3-nitropyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXBXTKWTPWLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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